7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one: is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group at the 7-position and a 2-fluorobenzyl group at the 3-position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 2-aminothiophenol and a suitable diketone or aldehyde under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the 2-Fluorobenzyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the thieno[3,2-d]pyrimidine derivative is alkylated with 2-fluorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, which can be exploited in the development of new therapeutic agents.
Medicine
In medicine, research is focused on the compound’s potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies often involve in vitro and in vivo assays to evaluate its efficacy and safety.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as electronic or optical materials, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-3-(2-chlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 7-(4-fluorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 7-(4-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a 4-chlorophenyl group and a 2-fluorobenzyl group on the thieno[3,2-d]pyrimidine core is not commonly found in other compounds, making it a valuable molecule for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2OS/c20-14-7-5-12(6-8-14)15-10-25-18-17(15)22-11-23(19(18)24)9-13-3-1-2-4-16(13)21/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXWLOSKCNXBCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.